Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-
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Overview
Description
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrrolo-pyrrolizinone core with a 4-methylphenyl substituent, making it a valuable scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the pyrrolo core can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced pyrrolo derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing kinase inhibitors.
Industry: Used in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: Known for their kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Studied for their anticancer properties.
Indole derivatives: Widely researched for their diverse biological activities.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- stands out due to its unique fused ring structure and the presence of a 4-methylphenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry and other scientific fields.
Properties
CAS No. |
757188-69-5 |
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Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C16H12N2O/c1-10-4-6-11(7-5-10)12-9-17-14-15(12)18-8-2-3-13(18)16(14)19/h2-9,17H,1H3 |
InChI Key |
VTHVKPABWSMTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O |
Origin of Product |
United States |
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